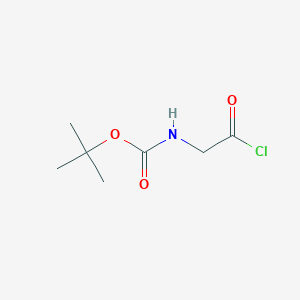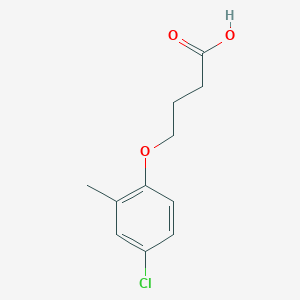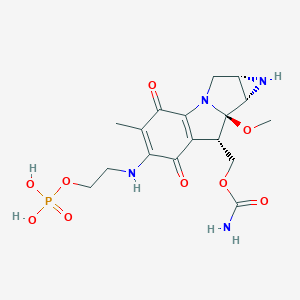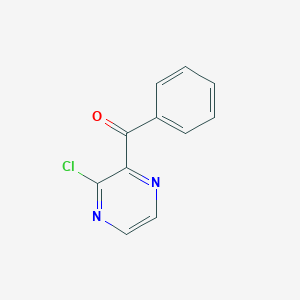
(3-Chloropyrazin-2-YL)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropyrazin-2-YL)(phenyl)methanone, also known as 2-(3-chloropyrazin-2-yl)phenylmethanone, is a chemical compound with the molecular formula C12H8ClN2O. It is a white crystalline powder that is commonly used in scientific research for its unique properties. In
Mechanism Of Action
The mechanism of action of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs are involved in the regulation of the cell cycle, while GSK-3 is involved in the regulation of glycogen metabolism and various signaling pathways.
Biochemical And Physiological Effects
(3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as breast cancer cells, colon cancer cells, and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
Advantages And Limitations For Lab Experiments
(3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone has several advantages for lab experiments. It is readily available and can be synthesized in good yields. It is also relatively stable and can be stored for long periods of time. However, it has some limitations as well. It is not very soluble in water and requires the use of organic solvents for its dissolution. It also has some toxicity and should be handled with care.
Future Directions
There are several future directions for the research of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail and identify its molecular targets. Furthermore, the synthesis of novel derivatives of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone with improved properties and efficacy is also an area of interest for future research.
Conclusion:
In conclusion, (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone is a versatile chemical compound that has various applications in scientific research. Its synthesis method is relatively straightforward, and it has been shown to have several biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments. There are also several future directions for its research, which makes it an interesting and promising compound for scientific investigation.
Synthesis Methods
The synthesis of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone involves the reaction between 3-chloropyrazine and benzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature of around 120-130°C. The product is obtained in good yields and can be purified by recrystallization.
Scientific Research Applications
(3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents. It has also been used as a building block for the synthesis of various heterocyclic compounds.
properties
CAS RN |
121246-91-1 |
|---|---|
Product Name |
(3-Chloropyrazin-2-YL)(phenyl)methanone |
Molecular Formula |
C11H7ClN2O |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
(3-chloropyrazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
HPNXDUXDGMPNOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl |
synonyms |
(3-CHLOROPYRAZIN-2-YL)(PHENYL)METHANONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



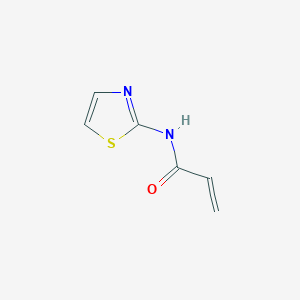
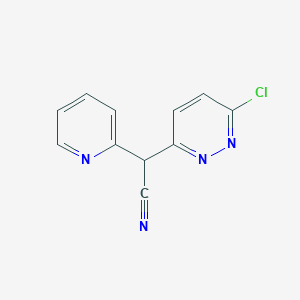
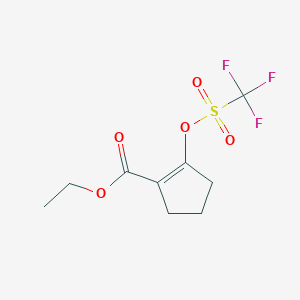
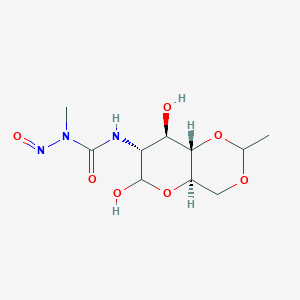
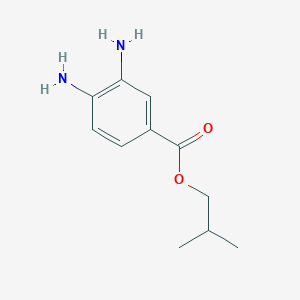
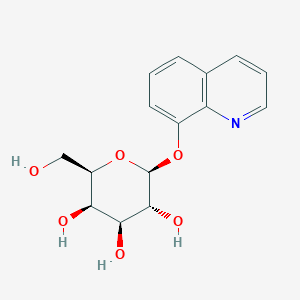
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)
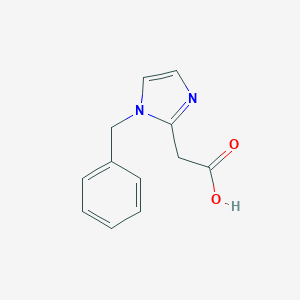
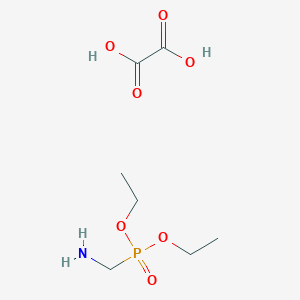
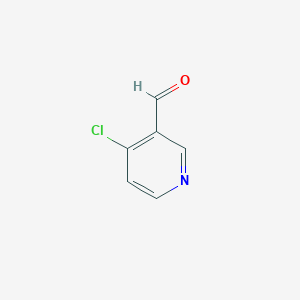
![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)
